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Introduction

Gabapentin enacarbil (GEn) is a transported prodrug of gabapentin, designed to overcome the saturable
and variable absorption of oral gabapentin. Unlike gabapentin, which uses a low-capacity transporter in the
upper small intestine, GEn is absorbed via high-capacity nutrient transporters like monocarboxylate
transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT) throughout the
intestinal tract [1] [2]. This results in sustained, dose-proportional gabapentin exposure and significantly
higher, more predictable bioavailability [3] [4]. These properties make GEn an ideal candidate for population

pharmacokinetic (PopPK) modeling to support drug development and dosing recommendations.

Key PopPK Findings in Healthy Volunteers

Population PK analysis from 12 phase 1-3 studies established a robust model for GEn. The data showed that
gabapentin exposure was dose-proportional over a wide range (300-6000 mg) and consistent between
healthy adults and patients with Restless Legs Syndrome (RLS) [5] [4]. The following table summarizes the

key pharmacokinetic parameters of gabapentin after GEn administration.

Table 1: Summary of Gabapentin Pharmacokinetic Parameters After GEn Administration in Healthy

Volunteers
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Parameter Value Range (Mean) Comments

Bioavailability 64.8% - 82.9% (Overall Low interindividual variability (CV: 19.1%); individual
mean: 74.1%) [2] range: 42% to 100% [2].

C~max~ (after 6.4 - 7.9 pg/mL [2] Consistent across studies.

1200 mg)

T~max~ (after 5.2 - 8.2 hours [2] Reflects extended-release profile.

1200 mg)

AUC (after 1200 70.8 - 109.4 pg-h/mL[2]  AUC~O-inf~ or AUC~ss~.

mg)
Renal Clearance 3.2 mL/min/kg [6] Proportional to creatinine clearance; involves
(CLIF) glomerular filtration and tubular secretion via OCT2 [1]

[6].

The relationships between GEn dose, its absorption and conversion, and the resulting gabapentin exposure

can be visualized in the following pathway.

Gabapentin Sustained, Dose-Proportional
CE Celpess (Systemic Circulation) PK Profile )

Click to download full resolution via product page

Population PK Modeling: Methodology & Workflow

The PopPK model for GEn was developed using a nonlinear mixed-effects modeling (NONMEM)
approach [4]. Data from 12 clinical studies were pooled, and the model was evaluated to understand the

relationship between gabapentin exposure and clinical outcomes.

3.1. Model Development Workflow The process for developing and validating the population PK model is

outlined below.
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3.2. Base Model Structure

e Data: Plasma gabapentin concentration-time data from healthy adults and RLS patients receiving
300-2400 mg/day GEn [4].

o Software: NONMEM software was used for model development [4].

e Structural Model: A compartmental model (e.g., one- or two-compartment) with first-order absorption
and elimination was likely used to describe gabapentin's PK profile. The model incorporated the
known zero-order conversion of GEn to gabapentin.

e Statistical Model: Inter-individual and residual variability models were identified to account for
unexplained variability in the PK parameters.

3.3. Covariate Analysis The model evaluated the influence of demographic and physiological factors (e.g.,

renal function, body weight) on key PK parameters like apparent clearance (CL/F) and volume of
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distribution (V/F). Renal function is a critical covariate, as gabapentin is eliminated unchanged by the
kidneys [6].

3.4. Model Evaluation

¢ Visual Predictive Check (VPC): Superimposes observed data with model simulations to assess
predictive performance.

e Bootstrap: Assesses the stability and precision of the parameter estimates.

e Goodness-of-Fit Plots: Evaluate the agreement between population/individual predictions and
observed concentrations.

Detailed Experimental Protocols

4.1. Protocol: PopPK Clinical Study Design (Example) This protocol outlines a standard design for a
study generating data suitable for PopPK analysis.

e Objective: To characterize the population pharmacokinetics of gabapentin after administration of
GEn in healthy volunteers.

¢ Design: Randomized, open-label, single or multiple-dose study.

e Subjects: N=~12 per study; healthy adults (aged 18-55), creatinine clearance =80 mL/min [1].

e Dosing: Single or multiple doses of GEn (e.g., 1200 mg once daily) [1].

¢ Pharmacokinetic Sampling: Collect blood samples pre-dose and at multiple time points post-dose
(e.g.,1,2,4,5,6, 8, 10, 12, 16, 24, and 36 hours) to characterize the full concentration-time profile
[3].

¢ Bioanalytical Method: Quantify plasma gabapentin concentrations using a validated method, such
as liquid chromatography/tandem mass spectrometry (LC-MS/MS) [3].

o Data Analysis: Perform noncompartmental analysis (NCA) initially, followed by PopPK analysis using
NONMEM.

4.2. Protocol: Drug-Drug Interaction (DDI) Study GEn has a low potential for metabolic DDIs but can

interact at the level of transport and renal excretion.

e Objective: To evaluate the effect of naproxen (MCT-1 inhibitor) and cimetidine (OCT2 inhibitor) on
the pharmacokinetics of GEn [1].
¢ Design: Open-label, three-period, fixed-sequence study in healthy volunteers (n=12) [1].
e Dosing Regimen:
o Period 1: GEn 1200 mg once daily for 5 days to steady state.
o Period 2: Naproxen 500 mg twice daily or Cimetidine 400 mg four times daily for 5 days.
o Period 3: Co-administration of GEn with the interacting drug for 5 days [1].
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¢ PK Assessment: Intensive PK sampling at the end of each period to calculate gabapentin AUC~ss~,
C~ss,max~, and renal clearance.

¢ Key Findings: No clinically significant interaction with naproxen. Co-administration with cimetidine
increased gabapentin AUC~ss~ by 24% due to reduced renal clearance, but no dose adjustment is
deemed necessary [1].

Data Synthesis and Tabulation

The consistency of GEn's pharmacokinetics is demonstrated by pooling data from multiple studies, as shown

below.

Table 2: Inter-Study Consistency of Gabapentin PK After a Single 1200 mg GEn Dose (Fed State)

Study ID N C~max~ (ug/mL) T~max~ (h) AUC (pg-h/mL) Bioavailability (%)
XP-022 10 7.9 8.2 109.4 82.9
XP-044 12 75 7.0 101.3 76.8
XP-057 12 64 5.2 70.8 64.8
Overall Mean - ~7.3 ~6.8 ~93.8 74.1

Source: Adapted from pooled analysis of 6 phase I studies [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19808136/
https://www.ovid.com/journals/jclph/fulltext/10.1177/0091270012439209~population-pharmacokinetics-and-pharmacodynamics-of
https://pubmed.ncbi.nlm.nih.gov/23400741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12511071/
https://www.smolecule.com/products/b528626#gabapentin-enacarbil-population-pharmacokinetics-healthy-volunteers
https://www.smolecule.com/products/b528626#gabapentin-enacarbil-population-pharmacokinetics-healthy-volunteers
https://www.smolecule.com/products/b528626#gabapentin-enacarbil-population-pharmacokinetics-healthy-volunteers
https://www.smolecule.com/products/b528626#gabapentin-enacarbil-population-pharmacokinetics-healthy-volunteers
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528626?utm_src=pdf-bulk
https://www.smolecule.com/products/s528626?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

